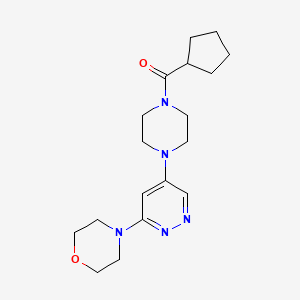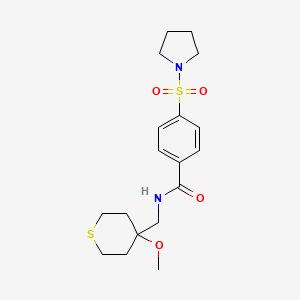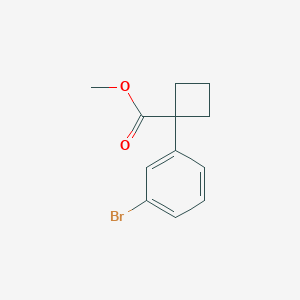![molecular formula C20H20N4O3S B2725502 4-{4-cyano-5-[(4-methylbenzyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide CAS No. 941240-38-6](/img/structure/B2725502.png)
4-{4-cyano-5-[(4-methylbenzyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-{4-cyano-5-[(4-methylbenzyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide” is a complex organic molecule that contains several functional groups. These include a cyano group (-CN), an amino group (-NH2), an oxazole ring (a five-membered ring containing one oxygen atom and one nitrogen atom), and a sulfonamide group (a sulfur atom bonded to two oxygen atoms and one nitrogen atom). The presence of these functional groups suggests that this compound could have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an oxazole ring and a benzene ring suggests that the compound could have aromatic properties. The cyano, amino, and sulfonamide groups could participate in hydrogen bonding, which could affect the compound’s solubility and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the amino group could participate in acid-base reactions, the cyano group could undergo addition reactions, and the oxazole ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility would be affected by its ability to form hydrogen bonds, its density and melting point would be influenced by the strength of intermolecular forces, and its reactivity would be determined by the presence of reactive functional groups .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
A study explores the synthesis and characterization of new benzenesulfonamide derivative groups substituted with zinc phthalocyanine, highlighting its potential in photodynamic therapy (PDT) for cancer treatment. These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
COX-2 Inhibition for Therapeutic Applications
Research into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives reveals their potential as selective cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom into these derivatives has shown to preserve COX-2 potency while significantly increasing COX1/COX-2 selectivity, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors, which are crucial in the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Antimicrobial and Anticancer Activity
A novel compound, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS), derived from 2,5-dimethyl-4-nitroaniline and 4-methylbenzene-1-sulfonyl chloride, has been studied for its structural characteristics and potential applications. The compound exhibited significant antimicrobial activity and was investigated for its anticancer effects, demonstrating the multifaceted applications of benzenesulfonamide derivatives in medical research (Murthy et al., 2018).
Carbonic Anhydrase Inhibition
New sulfonamides incorporating 1,3,5-triazine moieties have been synthesized and evaluated for their inhibition of carbonic anhydrase (CA) isozymes, including cytosolic hCA I and II, and the tumor-associated hCA IX. These compounds have shown to inhibit these isozymes effectively, with potential implications for managing hypoxic tumors and other conditions where CA activity is a relevant factor (Garaj et al., 2005).
Wirkmechanismus
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological molecules in the body. The compound’s functional groups could allow it to bind to specific proteins or other targets .
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, compounds containing cyano groups can be toxic, and those with aromatic rings may be potentially carcinogenic. Proper safety precautions should be taken when handling this compound .
Zukünftige Richtungen
The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied as a potential drug. Alternatively, if it has interesting chemical properties, it could be studied for potential use in chemical synthesis or material science .
Eigenschaften
IUPAC Name |
4-[4-cyano-5-[(4-methylphenyl)methylamino]-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-14-4-6-15(7-5-14)13-22-20-18(12-21)23-19(27-20)16-8-10-17(11-9-16)28(25,26)24(2)3/h4-11,22H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXYMOYQTHESCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-methyl-3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2725420.png)
![N-[4-(Ethoxymethyl)phenyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2725422.png)
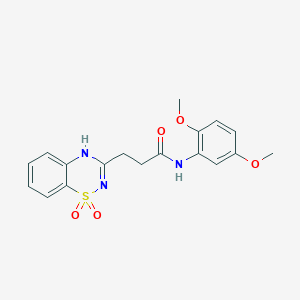
![7-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2725426.png)
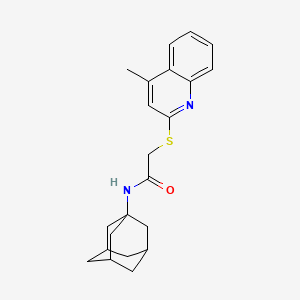
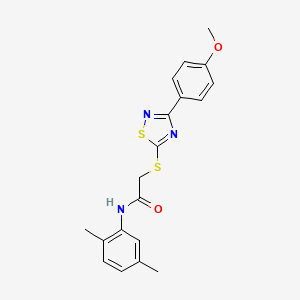
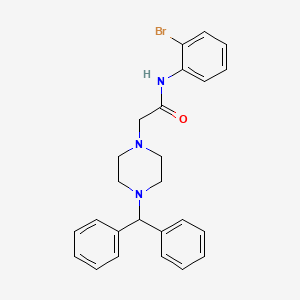
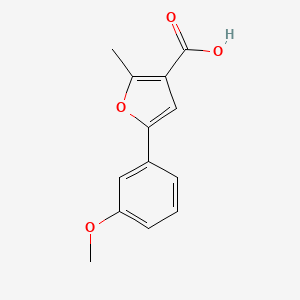
![2-chloro-N-[6-(2,2,2-trifluoroethoxy)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2725433.png)

![Ethyl 4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2725437.png)
